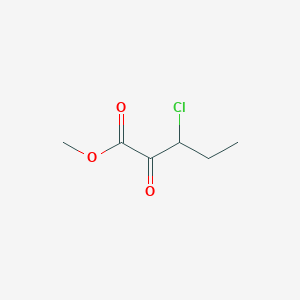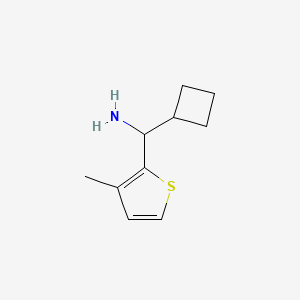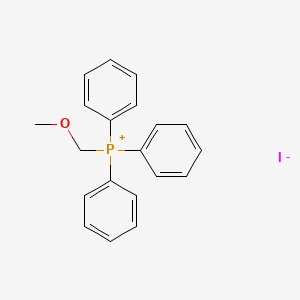
(Methoxymethyl)triphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methoxymethyl)triphenylphosphonium iodide is a quaternary phosphonium salt with the molecular formula C20H20IOP. It is a derivative of triphenylphosphine and is known for its applications in organic synthesis, particularly in the Wittig reaction, where it is used to form alkenes from aldehydes and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Methoxymethyl)triphenylphosphonium iodide can be synthesized using a one-pot method involving the reaction of triphenylphosphine (PPh3) with iodine (I2) and bis-alkoxymethane. The reaction is typically carried out at room temperature in toluene, yielding the desired product in high yield (70-91%) . Another method involves the reaction of triphenylphosphine with methyl iodide in the presence of a solvent like benzene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
(Methoxymethyl)triphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the compound.
Major Products Formed
Alkenes: Formed through the Wittig reaction with aldehydes and ketones.
Alcohols and Ethers: Formed through oxidation and reduction reactions.
Applications De Recherche Scientifique
(Methoxymethyl)triphenylphosphonium iodide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (Methoxymethyl)triphenylphosphonium iodide involves its ability to form ylides, which are reactive intermediates in the Wittig reaction. The ylide reacts with carbonyl compounds to form alkenes. Additionally, its ability to accumulate in mitochondria makes it a potential candidate for targeting mitochondrial pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a methoxymethyl group.
(Methoxymethyl)triphenylphosphonium chloride: Similar but with a chloride ion instead of an iodide ion.
Uniqueness
(Methoxymethyl)triphenylphosphonium iodide is unique due to its specific reactivity in the Wittig reaction and its potential for mitochondrial targeting. Its methoxymethyl group provides distinct reactivity compared to other phosphonium salts, making it valuable in various synthetic and biological applications .
Propriétés
Formule moléculaire |
C20H20IOP |
|---|---|
Poids moléculaire |
434.2 g/mol |
Nom IUPAC |
methoxymethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C20H20OP.HI/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
Clé InChI |
LXXQLFSZLFCWDC-UHFFFAOYSA-M |
SMILES canonique |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


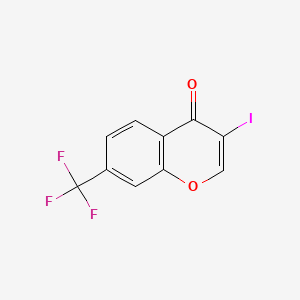
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
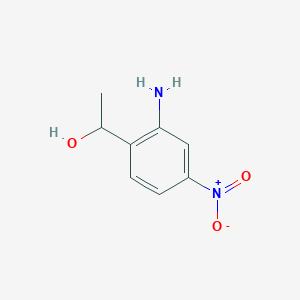
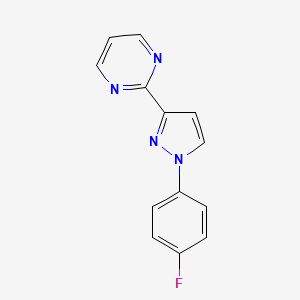
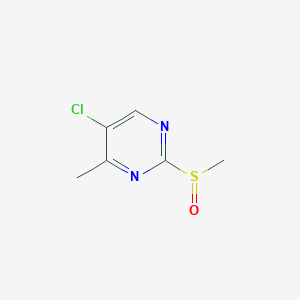
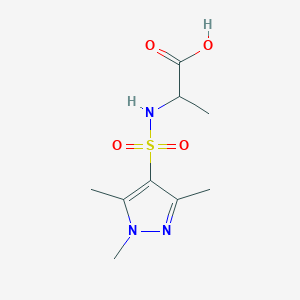
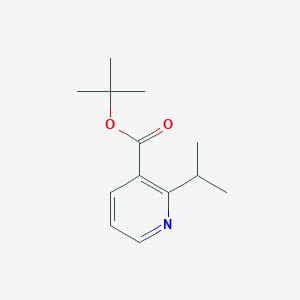
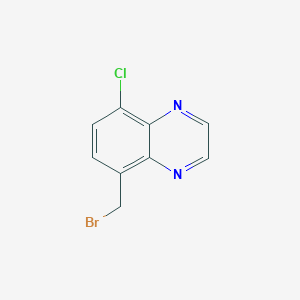

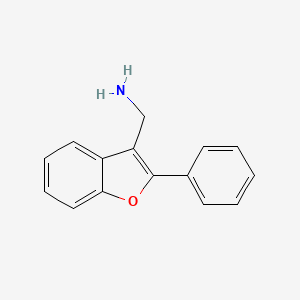
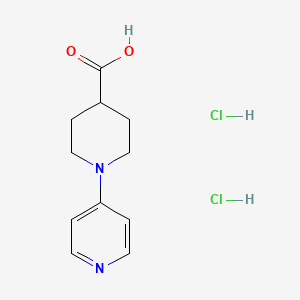
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
